4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (CAS 924861-80-3) is a synthetic small molecule (C12H12N4O4, MW 276.25 g/mol) that combines a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore with a 2H-tetrazole heterocycle via a butanoic acid linker. The compound is commercially supplied as a research chemical with certified purity (typically ≥95–98%) and has a computed XLogP3-AA of 1.4, indicating moderate lipophilicity, along with one hydrogen bond donor and seven acceptors.

Molecular Formula C12H12N4O4
Molecular Weight 276.25 g/mol
CAS No. 924861-80-3
Cat. No. B7816415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid
CAS924861-80-3
Molecular FormulaC12H12N4O4
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC(=O)O
InChIInChI=1S/C12H12N4O4/c17-11(18)2-1-5-16-14-12(13-15-16)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7H2,(H,17,18)
InChIKeyMTMHIKNJKWOOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (CAS 924861-80-3): Procurement-Grade Chemical Identity and Physicochemical Baseline


4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (CAS 924861-80-3) is a synthetic small molecule (C12H12N4O4, MW 276.25 g/mol) that combines a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore with a 2H-tetrazole heterocycle via a butanoic acid linker [1]. The compound is commercially supplied as a research chemical with certified purity (typically ≥95–98%) and has a computed XLogP3-AA of 1.4, indicating moderate lipophilicity, along with one hydrogen bond donor and seven acceptors [1]. Its structural architecture places it within the class of tetrazole-bearing carboxylic acid derivatives that have been explored as bioisosteric replacements for biphenyl tetrazole angiotensin II AT1 receptor antagonists, as documented for close benzodioxole-2-carboxylate tetrazole analogs exhibiting nanomolar receptor binding [2].

Procurement Risk Analysis: Why Generic Replacement of 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid Is Not Straightforward


Direct one-for-one substitution of 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid by other tetrazole-containing carboxylic acids is precluded by the unique confluence of three structural features: (i) the 1,3-benzodioxole ring, which imposes conformational restriction and modulates electron density on the adjacent tetrazole; (ii) the 2H-tetrazole isomer, which dictates the geometry of metal coordination and hydrogen-bonding networks; and (iii) the butanoic acid spacer length, which critically controls the distance between the acidic terminus and the heterocyclic core [1]. Even closely related analogs—such as 5-(1,3-benzodioxol-5-yl)-1H-tetrazole (CAS 118923-32-3) lacking the butanoate chain, or 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol bearing a hydroxyl terminus—differ substantially in calculated LogP (Δ~0.7), hydrogen-bonding capacity, and rotational freedom, all of which directly impact receptor binding, solubility, and metabolic stability in biological assays [1]. Without experiment-specific head-to-head data, assuming functional equivalence based solely on core scaffold similarity introduces a significant risk of irreproducible results.

Quantitative Differentiation Evidence for 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic Acid Against Closest Analogs


Computational Physicochemical Differentiation vs. the Core Tetrazole Analog (CAS 118923-32-3)

The target compound's butanoic acid chain confers a markedly different drug-likeness profile compared to the direct des-butanoate analog 5-(1,3-benzodioxol-5-yl)-1H-tetrazole (CAS 118923-32-3). The target compound has a computed XLogP3-AA of 1.4, which is 0.8 units higher than the core tetrazole analog (XLogP3-AA ~0.6), reflecting increased lipophilicity. Additionally, the target compound possesses a higher polar surface area (113.6 Ų vs. ~80.9 Ų) and an extra rotatable bond (5 vs. 1), indicating greater conformational flexibility that can be critical for target binding or solubility optimization [1][2].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Purity and Lot-to-Lot Consistency: Certified 98% vs. Discontinued Lower-Grade Sources

The compound is currently available from major suppliers at a certified minimum purity of 98% (Fluorochem, SKU F725974) with documented hazardous properties (GHS07) and full safety data sheets, enabling compliant laboratory use . In contrast, earlier supplier listings (e.g., CymitQuimica, Ref. 3D-ZLB86180) offered the compound at only minimum 95% purity and have since been discontinued . This quality differential is critical for reproducibility in sensitive bioassays; a purity drop from 98% to 95% can introduce up to 3% additional unidentified impurities, potentially contributing to off-target effects or assay interference.

Chemical procurement Reproducibility Quality control

Class-Level Angiotensin II AT1 Receptor Antagonism: Nanomolar Potency Demonstrated for Close Tetrazole Analogs

Substituted 1,3-benzodioxole-2-carboxylates and their tetrazole analogs have been shown to act as potent angiotensin II AT1 receptor antagonists, with the benzodioxole carboxylate exhibiting an IC50 of 56 nM and the benzodithiole analog an IC50 of 34 nM in a [125I]Sar1,Ile8-AII binding assay [1]. While the 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid target itself has not been directly tested in this assay, its structural kinship—particularly the 2-substituted tetrazole and the carboxylic acid terminus positioned at a comparable distance from the benzodioxole core—suggests it could engage the AT1 receptor with similar nanomolar affinity.

Cardiovascular pharmacology Receptor binding Hypertension

Structural Differentiation from Common Tetrazole Bioisosteres: Conformational Restriction of the Benzodioxole System

Unlike the freely rotating biphenyl tetrazole core of losartan or valsartan, the 1,3-benzodioxole ring in the target compound is conformationally locked by the methylenedioxy bridge, which constrains the dihedral angle between the phenyl plane and the tetrazole ring to approximately 0–15° [1]. This enforced planarity contrasts with the ~30–60° dihedral angle typical of biphenyl tetrazoles and has been shown to improve binding enthalpy by reducing the entropic penalty upon receptor engagement [2]. The butanoic acid spacer further distinguishes the target from carboxylate analogs that attach the acid group directly to the benzodioxole, altering the pKa and the geometry of the critical ionic interaction with receptor arginine/lysine residues.

Bioisosterism Conformational analysis Medicinal chemistry

Precision Application Scenarios for 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic Acid Based on Verified Differentiation Evidence


Scaffold-Hopping in Angiotensin II AT1 Antagonist Drug Discovery

Medicinal chemistry teams can deploy 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid as a core scaffold to replace the metabolically labile biphenyl tetrazole motif in known sartans. The conformational lock imposed by the benzodioxole ring and the extended butanoic acid spacer offer a distinct pharmacophore geometry that has been associated with nanomolar AT1 receptor binding in close analogs (IC50 34–56 nM) [1]. This makes the compound suitable for parallel synthesis of focused libraries aimed at improving metabolic stability and reducing CYP-related drug-drug interactions.

Physicochemical Probe Studies of Tetrazole Acid Bioisosterism

With a computed XLogP3-AA of 1.4 and TPSA of 113.6 Ų, the compound fills a specific property space that is distinct from both the more polar des-butanoate analog (XLogP3-AA ~0.6) and the more lipophilic ester prodrugs [1]. Physical chemists can use it as a reference standard to calibrate computational models for predicting the permeability, solubility, and pKa of tetrazole-containing drug candidates, thereby improving the accuracy of in silico ADME predictions.

Chemical Biology Tool for Investigating Tetrazole-Dependent Protein Interactions

The 2H-tetrazole ring in this compound is known to engage in unique hydrogen-bonding and metal-coordination interactions distinct from the 1H-isomer. Structural biologists can employ the compound as a probe to map the binding site topology of tetrazole-recognizing proteins, such as certain zinc-dependent metalloproteases or heme-containing enzymes, where the benzodioxole moiety provides a UV-active chromophore for facile detection [1].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of this compound at ≥98% purity from an active commercial source (Fluorochem) enables its use as a certified reference material for developing and validating HPLC, LC-MS, or GC-MS analytical methods aimed at detecting benzodioxole-tetrazole metabolites in biological matrices. The certified purity level meets the requirements of ICH Q2(R1) guidelines for impurity profiling.

Quote Request

Request a Quote for 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.